CYM5442

Overview

Description

CYM5442 is a potent, highly-selective, and orally active sphingosine 1-phosphate receptor agonist. It is known for its high specificity towards the sphingosine 1-phosphate receptor 1 (S1P1), with an effective concentration (EC50) of 1.35 nM. This compound is inactive against other sphingosine 1-phosphate receptors such as S1P2, S1P3, S1P4, and S1P5 . This compound has shown significant potential in neuroprotection, particularly in retinal cells, and can easily penetrate the central nervous system .

Mechanism of Action

Target of Action

CYM5442 is a potent, highly-selective, and orally active sphingosine 1-phosphate (S1P1) receptor agonist . The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in various cellular responses such as cell proliferation, platelet aggregation, endothelial cell chemotaxis, and lymphocyte trafficking .

Mode of Action

This compound interacts with the S1P1 receptor to activate S1P1-dependent pathways . This interaction occurs through a hydrophobic pocket, separate from the orthosteric site of S1P binding . The activation of the S1P1 receptor by this compound leads to the phosphorylation of p42/p44-MAPK , which is a key signaling pathway involved in cell proliferation and differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . This inhibition is achieved through the downregulation of CCL2 and CCL7 expression in endothelial cells, thereby reducing the migration of monocytes . Furthermore, this compound reduces VEGF-mediated phosphorylation , which is involved in angiogenesis and vascular permeability .

Result of Action

The activation of the S1P1 receptor by this compound has several molecular and cellular effects. It inhibits the expression of ICAM1 in endothelial cells, reducing the migration of monocytes . This results in a significant reduction in the number of macrophages in organs affected by acute graft-versus-host disease (aGVHD) . Additionally, this compound exerts retinal neuroprotection , indicating its potential therapeutic use in neurodegenerative diseases.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound in inhibiting ICAM1 expression is dosage- and time-dependent . Moreover, the regulatory effects of this compound are β-arrestin2-dependent , suggesting that the cellular environment and the presence of specific proteins can influence the compound’s action

Biochemical Analysis

Biochemical Properties

CYM5442 interacts with the S1P1 receptor, a G protein-coupled receptor . It activates S1P1-dependent pathways in vitro and to levels of full efficacy in vivo through a hydrophobic pocket, separable from the orthosteric site of S1P binding that is headgroup dependent .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . It also reduces the severity of acute graft-versus-host disease (aGVHD) by inhibiting macrophage recruitment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the S1P1 receptor. It activates S1P1-mediated p42/p44 MAPK phosphorylation in CHO-K1 cells transfected with S1P1 . It also inhibits the activation of nuclear factor (NF)-κB, a key regulator of immune response, in a β-arrestin2-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to reduce the production of ICAM1 in a dosage- and time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a certain dosage, it has been found to induce acute lymphopenia in mice .

Metabolic Pathways

It is known that it interacts with the S1P1 receptor, which plays a crucial role in various cellular processes .

Transport and Distribution

It is known to be a potent and selective agonist for the S1P1 receptor, suggesting that it may be transported and distributed in a manner similar to other S1P1 receptor agonists .

Subcellular Localization

Given its interaction with the S1P1 receptor, it is likely to be localized in the same subcellular compartments as the S1P1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYM5442 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the dihydroindene moiety. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and acetic anhydride. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CYM5442 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the oxadiazole ring and the dihydroindene moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and mild temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups attached to the oxadiazole ring .

Scientific Research Applications

Chemistry

In chemistry, CYM5442 is used as a tool compound to study the sphingosine 1-phosphate receptor 1 (S1P1) and its role in various biochemical pathways. It helps in understanding the receptor’s function and its interaction with other molecules .

Biology

In biological research, this compound is utilized to investigate the role of S1P1 in cellular processes such as cell migration, proliferation, and apoptosis. It is particularly valuable in studying the signaling pathways involved in these processes .

Medicine

This compound has shown promise in medical research, particularly in the field of neuroprotection. Its ability to penetrate the central nervous system and protect retinal cells makes it a potential candidate for treating neurodegenerative diseases and retinal disorders .

Industry

In the industrial sector, this compound can be used in the development of new therapeutic agents targeting the sphingosine 1-phosphate receptor 1. Its high selectivity and potency make it an attractive lead compound for drug development .

Comparison with Similar Compounds

Similar Compounds

FTY720 (Fingolimod): Another sphingosine 1-phosphate receptor agonist, but it is less selective compared to CYM5442.

SEW2871: A selective S1P1 agonist, but with different binding characteristics and efficacy.

Uniqueness of this compound

This compound stands out due to its high selectivity for the sphingosine 1-phosphate receptor 1 (S1P1) and its ability to penetrate the central nervous system. This makes it particularly effective in neuroprotective applications, distinguishing it from other similar compounds .

Properties

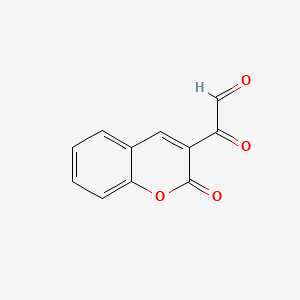

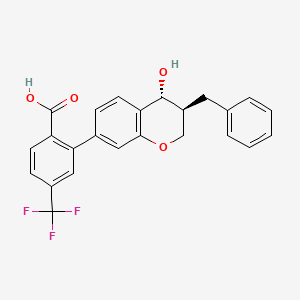

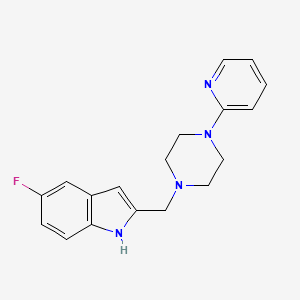

IUPAC Name |

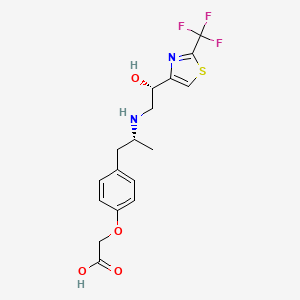

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIKTBLZSPQGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648731 | |

| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094042-01-9 | |

| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CYM-5442 interact with S1PR1?

A1: CYM-5442 binds to a hydrophobic pocket of the S1PR1, distinct from the orthosteric site where sphingosine-1-phosphate (S1P) binds. [] This interaction triggers a signaling cascade involving Gαi/o proteins. [, ]

Q2: What are the downstream effects of CYM-5442 binding to S1PR1?

A2: CYM-5442 binding leads to various downstream effects, including:

- Lymphopenia: CYM-5442 induces lymphopenia by promoting the internalization and degradation of S1PR1 on lymphocytes, preventing their egress from lymphoid organs. [, , ]

- Suppression of cytokine production: CYM-5442 inhibits the production of pro-inflammatory cytokines like IFN-α, IL-17A, IL-6, TNF-α, and chemokines like CXCL10 and CXCL3, potentially by modulating S1PR1 signaling in endothelial cells and immune cells. [, , , , , , ]

- Modulation of immune cell function: CYM-5442 can induce an exhaustion signature in autoreactive T cells, limiting their ability to kill insulin-producing β cells in a model of type 1 diabetes. []

Q3: What is the molecular formula and weight of CYM-5442?

A3: The molecular formula of CYM-5442 is C23H26N4O4, and its molecular weight is 422.48 g/mol.

Q4: Is there spectroscopic data available for CYM-5442?

A4: Yes, 1H-NMR spectroscopy and ESI-MS data have been used to characterize the structure of CYM-5442. []

Q5: Have there been any computational studies on CYM-5442?

A5: Currently, specific computational studies on CYM-5442, such as simulations, calculations, or QSAR models, are limited in the provided literature.

Q6: How do structural modifications of CYM-5442 impact its activity?

A6: While specific SAR studies are not extensively detailed in the provided literature, the development of CYM-5442 highlights the importance of the hydrophobic pocket interaction for its S1PR1 selectivity. [] Further research exploring structural modifications and their impact on activity and selectivity would be valuable.

Q7: What is known about the stability of CYM-5442?

A7: Limited information is available regarding the stability of CYM-5442 under various conditions. Further research on stability in different formulations and storage conditions is needed.

Q8: What is the pharmacokinetic profile of CYM-5442?

A8:

- Absorption and Distribution: CYM-5442 exhibits significant partitioning into the central nervous system (CNS). []

- Duration of Action: CYM-5442 induces reversible lymphopenia, with full recovery observed within each dosing interval (24 hours). []

Q9: What is the relationship between CYM-5442 plasma concentration and its pharmacodynamic effects?

A9: Serum concentrations of CYM-5442 in the 50 nM range are required for inducing lymphopenia in mice. []

Q10: What are the in vitro effects of CYM-5442?

A10: In vitro, CYM-5442 demonstrates:

- Full agonism for S1P1: It activates S1P1-dependent pathways, including p42/p44 MAPK phosphorylation, internalization, phosphorylation, and ubiquitination. []

- Inhibition of cytokine production: CYM-5442 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in endothelial cells stimulated with septic shock serum. []

Q11: What are the in vivo effects of CYM-5442?

A11: CYM-5442 exhibits efficacy in various animal models:

- Multiple sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, CYM-5442 reduces clinical scores, CNS cellular infiltration, demyelination, and gliosis, comparable to fingolimod. []

- Influenza: It decreases the severity of influenza infection in mice by inhibiting the cytokine storm and reducing the recruitment of innate immune cells to the lungs. []

- Traumatic brain injury: CYM-5442 attenuates blood-brain barrier disruption following traumatic brain injury. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.